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molecular formula C9H7ClOS B180160 (3-Chloro-1-benzothien-2-yl)methanol CAS No. 124168-55-4

(3-Chloro-1-benzothien-2-yl)methanol

Cat. No. B180160
M. Wt: 198.67 g/mol
InChI Key: CPGKUHFGNJQXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181216B2

Procedure details

To a solution of 3-chloro-benzo[b]thiophene-2-carboxylic acid (3.5 g, 16.6 mmol) in THF (40 mL) at 0° C. was added drop-wise 1 M borane in THF (33 mL, 33.2 mmol) via a dropping funnel. The mixture was stirred at r.t overnight. The reaction was quenched with drop-wise addition of water (6 mL). Solvent was evaporated in vacuo and the residue was partitioned between sat. sodium carbonate and ethyl acetate. The aqueous phase was extracted with ethyl acetate (100 mL), the combined organic phases was washed with water (3×100 mL), dried and concentrated to give (3-chloro-benzo[b]thiophen-2-yl)-methanol as a light yellow solid (3.4 g, 103% crude yield); 1H NMR (DMSO-d6) δ 4.8 (d, J=5.8 Hz, 2H, CH2OH), 5.87 (t, J=5.8 Hz, 1H, CH2OH), 7.42-8.04 (m, 4H, Ar). The product was used in the next step without further purification.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[CH:13]=[CH:12][CH:11]=[CH:10][C:4]=2[S:5][C:6]=1[C:7](O)=[O:8].B>C1COCC1>[Cl:1][C:2]1[C:3]2[CH:13]=[CH:12][CH:11]=[CH:10][C:4]=2[S:5][C:6]=1[CH2:7][OH:8]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC=1C2=C(SC1C(=O)O)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
33 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with drop-wise addition of water (6 mL)
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between sat. sodium carbonate and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
the combined organic phases was washed with water (3×100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C2=C(SC1CO)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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